molecular formula C6H13Cl2N B1647976 2-(Chloromethyl)piperidine hydrochloride CAS No. 2554-93-0

2-(Chloromethyl)piperidine hydrochloride

Cat. No.: B1647976
CAS No.: 2554-93-0
M. Wt: 170.08 g/mol
InChI Key: NQABIECSSOLVGP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and structural properties .

Mechanism of Action

Mode of Action

It has been used as a reagent in base-catalyzed alkylation reactions . This suggests that it may interact with its targets through alkylation, a process that involves the transfer of an alkyl group from one molecule to another.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

It is generally recommended to store the compound at room temperature, in a cool and dark place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)piperidine hydrochloride typically involves the chloromethylation of piperidine. One common method includes the reaction of piperidine with formaldehyde and hydrochloric acid, which results in the formation of this compound. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding ketones or aldehydes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)piperidine hydrochloride is unique due to its piperidine ring structure, which imparts different chemical and physical properties compared to its pyridine analogs. The presence of the nitrogen atom in the piperidine ring also influences its reactivity and makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2-(chloromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQABIECSSOLVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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